2,2-Difluorocyclopentan-1-amine

描述

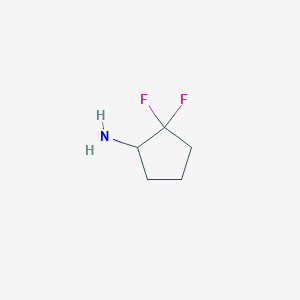

2,2-Difluorocyclopentan-1-amine is a chemical compound with the molecular formula C5H9F2N It is a cyclopentane derivative where two hydrogen atoms on the cyclopentane ring are replaced by fluorine atoms, and one hydrogen atom is replaced by an amine group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluorocyclopentan-1-amine typically involves the fluorination of cyclopentanone followed by amination. One common method involves the reaction of cyclopentanone with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms, followed by reductive amination using ammonia or an amine source .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.

化学反应分析

Types of Reactions

2,2-Difluorocyclopentan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction: The compound can be reduced to form cyclopentylamine derivatives.

Substitution: The fluorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or nitriles, while reduction can produce cyclopentylamine derivatives.

科学研究应用

Medicinal Chemistry

Pharmaceutical Intermediates

2,2-Difluorocyclopentan-1-amine serves as an important intermediate in the synthesis of various pharmaceuticals. It has been reported as a building block for compounds that act as allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5), which are relevant for treating disorders related to glutamate dysfunction . The introduction of fluorine atoms enhances the compound's metabolic stability and bioactivity, making it a valuable precursor in drug development.

Therapeutic Applications

Research indicates that derivatives of this compound have potential therapeutic properties. For instance, studies have explored its role in developing inhibitors for the main protease of SARS-CoV-2, showcasing its relevance in addressing viral infections . The compound's ability to participate in hydrogen bonding and ionic interactions further supports its application in medicinal chemistry.

Materials Science

Fluorescent Nanomaterials

The hydrochloride form of this compound has been utilized in synthesizing fluorescent nanomaterials (FNMs) for biomedical applications. These nanomaterials exhibit enhanced photoluminescence efficiency and selectivity due to the incorporation of this compound, improving their biocompatibility and reducing cytotoxicity. This makes them suitable for bioimaging and fluorescence-dependent detection applications.

Electronic Materials

In materials science, this compound is employed to modify the electronic properties of materials. It affects conductivity and resistance when applied to surfaces through vapor deposition techniques. Such modifications are crucial for developing advanced electronic devices with tailored properties.

Biochemical Research

Biological Assays

The compound is under investigation for its potential as a bioactive molecule in various biological assays. Its structural features allow it to interact with biological targets effectively, influencing their function and activity. This aspect is critical for research aimed at understanding cellular mechanisms and developing new therapeutic strategies.

Synthesis of Nucleoside Analogues

Recent studies have explored the synthesis of fluorinated nucleoside analogues using this compound as a precursor. These analogues are significant in medicinal chemistry due to their enhanced biological activity and stability compared to non-fluorinated counterparts .

Case Studies

作用机制

The mechanism of action of 2,2-Difluorocyclopentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

2,2-Difluorocyclohexan-1-amine: A similar compound with a six-membered ring instead of a five-membered ring.

3,3-Difluorocyclohexanamine: Another fluorinated cyclohexane derivative with different substitution patterns.

Uniqueness

2,2-Difluorocyclopentan-1-amine is unique due to its specific ring size and substitution pattern, which confer distinct chemical and biological properties. The presence of two fluorine atoms and an amine group on a cyclopentane ring makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials.

生物活性

Overview

2,2-Difluorocyclopentan-1-amine is a fluorinated compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and biological studies. Its unique structural properties, stemming from the substitution of hydrogen atoms with fluorine, enhance its stability and bioactivity, making it a valuable candidate for drug development and biochemical research.

Chemical Structure and Properties

The molecular formula of this compound is CHFN. The presence of two fluorine atoms at the 2-position of the cyclopentane ring significantly influences its chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. The fluorine substituents can enhance binding affinity and selectivity for target biomolecules, which may lead to altered enzyme activity or receptor modulation. This mechanism is crucial for its potential therapeutic applications, as it can influence metabolic pathways and cellular responses.

Biochemical Interactions

Research indicates that this compound interacts with cytochrome P450 enzymes, which are vital for the metabolism of numerous endogenous and exogenous substances. This interaction can lead to either inhibition or activation of these enzymes, affecting drug metabolism and efficacy. Additionally, the compound has been shown to modulate cell signaling pathways, including the MAPK/ERK pathway, which plays a significant role in cell proliferation and differentiation.

Cellular Effects

Cell Viability Assays: In studies involving cancer cell lines such as U87-MG and PANC-1, derivatives of similar fluorinated compounds exhibited varying degrees of cytotoxicity. Although specific data on this compound is limited, related compounds have shown potential in inhibiting cell growth at concentrations below 100 µM .

Gene Expression Modulation: This compound has also been implicated in altering the expression of genes associated with metabolic processes. Such changes can significantly impact cellular metabolism and overall cell function.

Table 1: Summary of Biological Activities

Case Studies

A notable study explored the synthesis and biological evaluation of fluorinated nucleoside analogues related to this compound. These analogues were tested for their efficacy against various cancer cell lines. While some showed mild activity against specific lines, the overall findings suggest that fluorination can enhance metabolic stability and bioavailability—key factors in drug design .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-Difluorocyclopentan-1-amine in laboratory settings?

- Methodological Answer : The synthesis typically involves cyclopentane ring functionalization with fluorine and amine groups. Key steps include:

- Difluorination : Use of difluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions at low temperatures (−78°C to 0°C) to introduce fluorine atoms at the 2-position .

- Amination : Reductive amination or nucleophilic substitution (e.g., Gabriel synthesis) to introduce the amine group. Reaction conditions (e.g., solvent: THF/DMF; temperature: 60–80°C) must be optimized to avoid side reactions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol) to achieve >95% purity .

Q. How can researchers ensure the purity of this compound post-synthesis?

- Methodological Answer : Purity validation requires multi-technique analysis:

- HPLC/GC-MS : To quantify organic impurities (e.g., unreacted precursors) using C18 columns or capillary GC with FID detection .

- Elemental Analysis : Confirm C, H, N, F content within ±0.3% of theoretical values .

- 19F NMR : Identify residual fluorinated byproducts; integration should align with expected stoichiometry .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- 1H/19F NMR : Resolve structural features (e.g., coupling constants between fluorine and adjacent protons). Use deuterated DMSO or CDCl3 as solvents .

- IR Spectroscopy : Confirm amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (1100–1000 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+ at m/z 122.1) and fragmentation patterns .

Advanced Research Questions

Q. What strategies resolve conflicting spectroscopic data arising from fluorine's anisotropic effects in this compound?

- Methodological Answer : Fluorine’s strong electronegativity complicates NMR interpretation. Mitigation strategies include:

- Variable Temperature (VT) NMR : Reduce signal splitting by averaging dynamic effects at elevated temperatures (e.g., 50°C) .

- DFT Calculations : Simulate 19F chemical shifts using software like Gaussian or ORCA to cross-validate experimental data .

- Isotopic Labeling : Synthesize 13C/15N-labeled analogs to decouple overlapping signals .

Q. How does the stereochemistry of this compound influence its reactivity in substitution reactions?

- Methodological Answer : The cis/trans configuration of fluorine atoms affects steric and electronic environments:

- Cis-Configuration : Enhanced electrophilicity at the amine due to electron-withdrawing fluorine groups, favoring nucleophilic attacks (e.g., SN2 reactions with alkyl halides) .

- Trans-Configuration : Reduced ring strain may stabilize intermediates in cycloaddition reactions.

- Experimental Validation : Use chiral HPLC (Chiralpak IA/IB columns) or X-ray crystallography to determine absolute configuration .

Q. How to design experiments to study the compound's interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Binding Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure affinity (KD values) .

- Molecular Docking : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., GPCRs or kinases) .

- Functional Studies : Cell-based assays (e.g., cAMP accumulation for GPCR activation) with dose-response curves (EC50/IC50 determination) .

Q. How can researchers address discrepancies in reaction yields when scaling up synthesis from milligram to gram scales?

- Methodological Answer :

- Process Optimization : Adjust stirring rate (≥500 rpm) and solvent volume to maintain homogeneity. Use flow chemistry for exothermic reactions (e.g., difluorination) .

- In-line Monitoring : Implement FTIR or Raman spectroscopy to track reaction progress and intermediates .

- Byproduct Analysis : Use LC-MS to identify scale-dependent impurities (e.g., dimerization products) and refine purification protocols .

属性

IUPAC Name |

2,2-difluorocyclopentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N/c6-5(7)3-1-2-4(5)8/h4H,1-3,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXAZJIGJLDLEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。